(4-bromophenyl)(4-methoxy-1-naphthyl)methanone
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Overview
Description
(4-bromophenyl)(4-methoxy-1-naphthyl)methanone, also known as BPNM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPNM belongs to the family of arylalkyl ketones and has a molecular formula of C19H15BrO2.
Mechanism of Action
(4-bromophenyl)(4-methoxy-1-naphthyl)methanone exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. (4-bromophenyl)(4-methoxy-1-naphthyl)methanone also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
(4-bromophenyl)(4-methoxy-1-naphthyl)methanone has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromophenyl)(4-methoxy-1-naphthyl)methanone in lab experiments is its relatively simple synthesis process. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
1. Further investigation of the anti-inflammatory and analgesic effects of (4-bromophenyl)(4-methoxy-1-naphthyl)methanone in animal models.
2. Clinical trials to evaluate the safety and efficacy of (4-bromophenyl)(4-methoxy-1-naphthyl)methanone as a potential treatment for inflammatory disorders and neuropathic pain.
3. Development of more water-soluble derivatives of (4-bromophenyl)(4-methoxy-1-naphthyl)methanone to improve its bioavailability.
4. Investigation of the potential of (4-bromophenyl)(4-methoxy-1-naphthyl)methanone as an anticancer agent in vivo.
5. Evaluation of the potential of (4-bromophenyl)(4-methoxy-1-naphthyl)methanone to modulate other signaling pathways involved in inflammation and cell proliferation.
Synthesis Methods
(4-bromophenyl)(4-methoxy-1-naphthyl)methanone can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde and 4-methoxy-1-naphthaldehyde in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride and aluminum chloride, followed by reduction with sodium borohydride.
Scientific Research Applications
(4-bromophenyl)(4-methoxy-1-naphthyl)methanone has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-bromophenyl)(4-methoxy-1-naphthyl)methanone has also been investigated for its potential to treat neuropathic pain and as an anticancer agent.
properties
IUPAC Name |
(4-bromophenyl)-(4-methoxynaphthalen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c1-21-17-11-10-16(14-4-2-3-5-15(14)17)18(20)12-6-8-13(19)9-7-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSUUMJVZGWJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-methoxy-1-naphthyl)methanone |
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